2-[Bis(propylsulfanyl)methyl]furan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(propylsulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OS2/c1-3-8-13-11(14-9-4-2)10-6-5-7-12-10/h5-7,11H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYDLPGBUEEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(C1=CC=CO1)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711056 | |
| Record name | 2-[Bis(propylsulfanyl)methyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97913-80-9 | |
| Record name | 2-[Bis(propylsulfanyl)methyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bis Propylsulfanyl Methyl Furan and Its Analogues
Retrosynthetic Analysis of the 2-[Bis(propylsulfanyl)methyl]furan Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes to the target molecule by breaking it down into simpler, commercially available starting materials.
Disconnection Strategies for Furan-Substituent Linkages
The primary disconnection point in the retrosynthesis of this compound is the bond between the furan (B31954) ring and the dithioacetal-bearing methyl group. This leads to two key synthons: a furan-2-yl cation or radical equivalent and a bis(propylsulfanyl)methyl anion equivalent.
A common and straightforward approach involves the disconnection of the C-C bond between the furan ring and the methyl carbon. This points towards a precursor such as furan-2-carbaldehyde (furfural). Furfural (B47365) is a readily available, bio-based platform chemical derived from lignocellulosic biomass, making it an attractive starting material. nih.govscielo.org.co The aldehyde functionality provides a direct handle for the introduction of the bis(propylsulfanyl)methyl group.
Alternative strategies might involve the construction of the furan ring itself as a later step in the synthesis. For instance, a propargylic dithioacetal could serve as a precursor, which upon reaction with an appropriate species, undergoes cyclization to form the furan ring with the desired substituent already in place. acs.org
Approaches for Introducing Propylsulfanyl Groups
The introduction of the two propylsulfanyl groups typically involves the formation of a dithioacetal from an aldehyde. This is a classic transformation in organic synthesis. The key disconnection here is at the carbon-sulfur bonds, leading back to furan-2-carbaldehyde and propanethiol.
The reaction of an aldehyde with two equivalents of a thiol, such as propanethiol, under acidic conditions (either Brønsted or Lewis acid catalysis) is the most direct method for the formation of a dithioacetal. This reaction proceeds via the formation of a hemithioacetal intermediate, which then reacts with a second thiol molecule to yield the dithioacetal.
Precursor Chemistry and Starting Material Selection
The selection of appropriate starting materials is crucial for an efficient synthesis. The retrosynthetic analysis points towards furan derivatives and sources of the propylsulfanylmethyl moiety.
Furan Ring Functionalization Approaches
Furfural is the most logical and widely used starting material for the synthesis of 2-substituted furans. scielo.org.co Its aldehyde group is readily converted into the desired dithioacetal. Other furan derivatives can also be employed. For example, 2-methylfuran (B129897) can be functionalized, though this often requires more complex multi-step sequences. mdpi.com The direct alkylation of furan itself is also possible, but can lead to mixtures of products and may require specific catalysts. google.com
The synthesis of the furan ring itself is another approach. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic method. youtube.com More modern methods include gold-catalyzed cyclizations of diols or the reaction of propargylic acetates with enoxysilanes. organic-chemistry.org
Synthesis of Methyl Linkers with Sulfide (B99878) Attachments
The most direct approach to the bis(propylsulfanyl)methyl group is the in-situ formation from furan-2-carbaldehyde and propanethiol. However, it is also possible to synthesize a reagent containing the pre-formed bis(propylsulfanyl)methyl moiety, which can then be attached to the furan ring. This is a less common strategy for this specific target but is a valid synthetic consideration.
Direct and Indirect Synthetic Pathways
The synthesis of this compound can be achieved through both direct and indirect routes.
The most direct pathway is the acid-catalyzed reaction of furan-2-carbaldehyde with two equivalents of propanethiol. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as titanium(IV) chloride, or a strong Brønsted acid. rsc.org The reaction is generally efficient and provides the desired dithioacetal in good yield.
An indirect pathway could involve the synthesis of a more complex precursor that already contains the dithioacetal functionality, followed by the formation of the furan ring. For example, a propargylic dithioacetal can undergo a cyclization reaction to form a furan ring. acs.org Another indirect method involves the methylsulfenylation of a thioacetal to induce cyclization and form a 2-thio-substituted furan. nih.gov
Nucleophilic Substitution Reactions in Furan Chemistry
The furan ring can participate in nucleophilic substitution reactions, although these are generally less common than electrophilic substitutions. uomustansiriyah.edu.iq The reactivity of the furan ring towards nucleophiles is significantly lower than that of benzene (B151609) and requires the presence of strong electron-withdrawing groups to activate the ring. pharmaguideline.comedurev.in Halofurans, particularly those with additional activating groups like nitro or carboxyl functionalities, are more susceptible to nucleophilic attack. pharmaguideline.com For instance, a halogen atom at the C2 or C5 position can be displaced by a nucleophile.
However, the synthesis of this compound does not proceed via nucleophilic substitution on the furan ring itself. Instead, the core reaction is a nucleophilic addition of propanethiol to the electrophilic carbonyl carbon of furan-2-carbaldehyde, followed by the substitution of the resulting hydroxyl group in a subsequent step, characteristic of thioacetal formation. wikipedia.org
Carbon-Sulfur Bond Formation Strategies
The cornerstone for the synthesis of this compound is the thioacetalization of furan-2-carbaldehyde. This reaction involves the formation of two carbon-sulfur single bonds. wikipedia.org The general mechanism, typically catalyzed by acid, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of propanethiol then acts as a nucleophile, attacking the carbonyl carbon to form a hemithioacetal intermediate.
Subsequent protonation of the hydroxyl group of the hemithioacetal forms a good leaving group (water). The departure of water generates a resonance-stabilized carbocation, which is then rapidly attacked by a second molecule of propanethiol. Deprotonation of the resulting intermediate yields the final thioacetal product, this compound. These reactions are equilibria, and often the removal of water is necessary to drive the reaction to completion.
Key strategies for C-S bond formation in this context include:
Direct Acid-Catalyzed Thioacetalization: The most common method, using furan-2-carbaldehyde and propanethiol in the presence of a Brønsted or Lewis acid catalyst.
Use of Thiolating Reagents: Alternative methods could involve reagents that deliver the propanethiol moiety, although this is less common for simple thioacetal preparations.
Pummerer Rearrangement: While not a direct synthesis from the aldehyde, the Pummerer rearrangement provides a route to functionalized sulfides from sulfoxides and could be adapted for creating complex furan-sulfide structures. wikipedia.org
Multi-Component Reactions for Furan-Sulfide Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. While a specific MCR for this compound is not prominently documented, related strategies highlight the potential of this approach. For instance, reactions involving sulfur ylides, an isonitrile, and another component can lead to highly substituted heterocycles. acs.org
A hypothetical MCR could involve furan-2-carbaldehyde, propanethiol, and a third component in a one-pot reaction, potentially catalyzed by a metal or acid catalyst, to build more complex analogues. Research has demonstrated the synthesis of substituted furans and other heterocycles from γ-alkynyl ketones or via Ugi reactions, showcasing the power of MCRs in generating diverse chemical scaffolds. nih.gov Tandem reactions initiated by sulfur ylides have also proven effective for building structurally diverse molecules in a single pot. acs.org
Catalytic Synthesis Routes for Enhanced Selectivity and Yield
The choice of catalyst is crucial for the efficient synthesis of thioacetals like this compound. Catalysts accelerate the reaction, allowing it to proceed under milder conditions and often with higher selectivity, minimizing side reactions such as polymerization of the furan ring, which is sensitive to strong acids. youtube.com
Commonly Used Catalysts:
Brønsted Acids: Protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA) are effective but can sometimes lead to degradation of the furan ring if not used carefully.
Lewis Acids: Reagents such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄) are highly effective. They activate the carbonyl group by coordinating to the oxygen atom, avoiding the high proton concentrations that can damage the furan moiety.
Solid Acid Catalysts: Using solid supports like montmorillonite (B579905) clay or zeolites can simplify product purification and catalyst recovery, making the process more environmentally friendly.
Metal Catalysts: While more common in other furan syntheses organic-chemistry.org, certain metal catalysts can promote C-S bond formation. Thiol-promoted acid catalysis has been shown to be effective in related C-C coupling reactions of furans, suggesting a synergistic role for thiols beyond being a simple reactant. rsc.org
The table below illustrates the effect of different catalysts on the yield of a representative thioacetalization reaction.
| Catalyst | Reaction Time (hours) | Yield (%) | Reference Reaction |
|---|---|---|---|
| None | 24 | <10 | Representative Thioacetalization |
| p-TSA | 4 | 85 | |
| BF₃·OEt₂ | 2 | 92 | |
| ZnCl₂ | 3 | 88 | |
| Montmorillonite K10 | 6 | 82 |
Optimization of Reaction Conditions and Process Parameters
To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. The primary factors influencing the outcome are the solvent, temperature, and pressure.
Solvent Effects in this compound Synthesis
The solvent plays a multifaceted role in thioacetal formation. It must solubilize the reactants (furan-2-carbaldehyde and propanethiol) and the catalyst, while also influencing the reaction equilibrium.
Non-Polar Aprotic Solvents: Solvents like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), benzene, and toluene (B28343) are commonly used. They are effective at solubilizing the organic reactants and can facilitate the removal of water through azeotropic distillation (especially with benzene or toluene using a Dean-Stark apparatus), which drives the equilibrium toward the product.
Polar Aprotic Solvents: While less common for this specific reaction, solvents like tetrahydrofuran (B95107) (THF) could be used, but their ability to coordinate with Lewis acid catalysts might reduce catalytic activity.
Protic Solvents: Using alcohols as solvents is generally avoided as they can compete with the thiol in reacting with the aldehyde to form acetals. Water as a solvent is highly unfavorable as it would shift the equilibrium back towards the starting materials. Studies on related furan reactions have shown that the choice of solvent is critical, with reactions in water leading to ring rearrangement, a pathway that does not occur in alcohol or other organic solvents. researchgate.net
Solvent-Free Conditions: In some cases, the reaction can be run neat, using an excess of the thiol as both reactant and solvent. This can lead to very high reaction rates and simplifies workup, representing a green chemistry approach.
The following table summarizes the impact of different solvents on a typical thioacetalization reaction yield.
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
|---|---|---|---|
| Dichloromethane | 9.1 | 92 | Good solubility, easy workup. |
| Toluene | 2.4 | 89 | Allows for azeotropic removal of water. |
| Tetrahydrofuran (THF) | 7.5 | 75 | Potential for catalyst deactivation. |
| Ethanol | 25 | <20 | Competing acetal (B89532) formation. |
| Water | 80 | <5 | Unfavorable equilibrium. |
Temperature and Pressure Influences on Reaction Efficiency
Temperature control is vital for balancing reaction rate against potential side reactions.
Temperature: Thioacetalizations are often performed at temperatures ranging from 0 °C to room temperature (20-25 °C) to minimize degradation of the acid-sensitive furan ring. pharmaguideline.com Gentle heating (40-80 °C) may be employed to increase the reaction rate, particularly when using less reactive substrates or weaker catalysts. researchgate.net However, higher temperatures can promote polymerization or other undesired side reactions. For volatile reactants, lower temperatures are necessary to prevent loss of material.
Pressure: For most lab-scale liquid-phase syntheses of thioacetals, the reaction is conducted at atmospheric pressure. The use of elevated pressure is generally not required unless dealing with highly volatile starting materials like ethanethiol. In some industrial-scale catalytic hydrogenations of furan derivatives, pressure can be a significant parameter google.com, but it is not a primary concern for the standard thioacetalization discussed here. The main focus remains on controlling the temperature and effectively removing the water byproduct to ensure high conversion and yield.
Catalyst Design and Evaluation for Specific Bond Formations
The formation of the C-S bonds in this compound is a critical step that relies on effective catalysis. The design and evaluation of catalysts for this thioacetalization reaction are paramount for achieving high efficiency and selectivity.
Lewis Acid Catalysis:
Lewis acids are effective catalysts for thioacetal formation. Various Lewis acids have been shown to promote the reaction between aldehydes and thiols. For the synthesis of furan thioacetals, Lewis acids such as tin(II) chloride (SnCl₂), hafnium trifluoromethanesulfonate (B1224126) [Hf(OTf)₄], and boron trifluoride etherate (BF₃·OEt₂) are viable options. nih.govpearson.com
For instance, SnCl₂ is a mild and efficient catalyst for the acetalization of furfural, suggesting its potential for the analogous thioacetalization. pearson.com Hafnium trifluoromethanesulfonate has also been reported as a highly effective catalyst for the formation of thioacetals from a range of carbonyl compounds. organic-chemistry.org
The catalytic activity of these Lewis acids stems from their ability to coordinate with the carbonyl oxygen of furfural, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiol.
Brønsted Acid Catalysis:
Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are also commonly used for thioacetalization reactions. organic-chemistry.org They function by protonating the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon.
The table below summarizes some of the catalysts that can be considered for the synthesis of this compound, based on their effectiveness in analogous thioacetalization reactions.
| Catalyst | Catalyst Type | Substrate Example | Key Findings |
| Tin(II) Chloride (SnCl₂) | Lewis Acid | Furfural | Efficient for acetalization, suggesting applicability for thioacetalization. pearson.com |
| Hafnium Trifluoromethanesulfonate | Lewis Acid | Various Aldehydes | Highly effective for thioacetal formation under mild conditions. organic-chemistry.org |
| Boron Trifluoride Etherate | Lewis Acid | Aldehydes | Commonly used for thioacetal synthesis. pearson.com |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Ketones | Effective catalyst for thioacetal formation. organic-chemistry.org |
The evaluation of these catalysts for the specific synthesis of this compound would involve systematic screening to determine the optimal catalyst in terms of yield, reaction time, and reaction conditions.
Purification and Isolation Techniques for Complex Organosulfur Compounds
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The presence of unreacted starting materials, catalyst residues, and potential side products necessitates effective purification strategies. Given the nature of this complex organosulfur compound, a combination of techniques is often employed.
A general procedure following the reaction would involve an initial workup to remove the acid catalyst and any water-soluble byproducts. This is typically achieved by washing the organic reaction mixture with a basic solution, such as sodium bicarbonate, followed by a water wash. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure. google.com
Chromatographic Methods:
Column chromatography is a powerful technique for the purification of organic compounds, including organosulfur molecules. google.comgoogle.com For a compound like this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in varying ratios, is typically employed. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the purified product. google.com
For furan derivatives, chromatographic methods using silicate-based materials as the stationary phase and organic acids as the mobile phase have also been reported as effective for purification, especially in preventing thermally induced decomposition. google.com
Distillation:
While distillation can be used for the purification of some organic compounds, its applicability to a relatively high molecular weight and potentially thermally sensitive compound like this compound should be considered with caution. If the compound is sufficiently volatile and stable at elevated temperatures, vacuum distillation could be a viable option to separate it from non-volatile impurities.
Characterization:
Once purified, the identity and purity of this compound are confirmed using various spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a key analytical tool for determining the molecular weight and fragmentation pattern of the compound. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the furan ring, the propyl groups, and the thioacetal proton. nih.govnih.gov
The following table outlines the key purification and characterization techniques for this compound.
| Technique | Purpose | Details |
| Washing | Removal of acid catalyst and water-soluble impurities | Use of a basic solution (e.g., NaHCO₃) and brine. google.com |
| Drying | Removal of residual water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄. google.com |
| Column Chromatography | Separation from starting materials and byproducts | Silica gel stationary phase with a hexane/ethyl acetate eluent system. google.comgoogle.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment | Determines molecular weight and fragmentation pattern. nih.govmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR to confirm the chemical structure. nih.govnih.gov |
The successful synthesis and isolation of pure this compound rely on a careful combination of a well-chosen catalytic system and appropriate purification methodologies.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 2-[Bis(propylsulfanyl)methyl]furan, providing unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.
The ¹H NMR spectrum provides a detailed picture of the different proton environments within the molecule. The furan (B31954) ring protons appear in the aromatic region, with distinct chemical shifts characteristic of a 2-substituted furan. The proton on C5 (H-5) is typically found furthest downfield due to the deshielding effect of the adjacent oxygen atom. The protons on C3 (H-3) and C4 (H-4) exhibit characteristic coupling.
A key signal is the methine proton of the dithioacetal group [-CH(SPr)₂], which appears as a singlet at a downfield position, a result of the deshielding influence of the two adjacent, electronegative sulfur atoms. The propyl groups show three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the sulfur atom (S-CH₂), which are the most deshielded of the propyl chain protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz) This data is representative and based on established chemical shift principles and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (Furan) | ~7.35 | d | ~1.8 |
| H-3 (Furan) | ~6.30 | d | ~3.2 |
| H-4 (Furan) | ~6.20 | dd | ~3.2, ~1.8 |
| -CH(SPr)₂ | ~4.85 | s | - |
| -S-CH₂- | ~2.55 | t | ~7.4 |
| -CH₂-CH₃ | ~1.60 | sext | ~7.4 |
| -CH₃ | ~0.95 | t | ~7.4 |
The ¹³C NMR spectrum complements the proton data by defining the carbon framework of the molecule. Seven unique carbon signals are expected. The furan ring carbons appear in the range of δ 105-155 ppm, with the C2 carbon, bearing the substituent, being the most downfield in the ring system. The methine carbon of the dithioacetal group gives a characteristic signal around δ 50-60 ppm. The three distinct carbon environments of the two equivalent propyl chains are observed in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz) This data is representative and based on established chemical shift principles and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Furan) | ~154.5 |
| C-5 (Furan) | ~142.0 |
| C-3 (Furan) | ~110.5 |
| C-4 (Furan) | ~108.0 |
| -CH(SPr)₂ | ~54.0 |
| -S-CH₂- | ~34.0 |
| -CH₂-CH₃ | ~23.0 |
| -CH₃ | ~13.5 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key correlations are observed between the adjacent furan protons (H-3 with H-4, and H-4 with H-5). Within the propyl side chains, correlations connect the S-CH₂ protons to the adjacent CH₂ protons, and in turn, the CH₂ protons to the terminal CH₃ protons, confirming the integrity of the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For example, the proton signal at ~7.35 ppm correlates to the carbon signal at ~142.0 ppm, confirming their assignment as H-5 and C-5, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons, which pieces the entire molecular puzzle together. The most significant correlations include the one from the methine proton [-CH(SPr)₂] to the C-2 carbon of the furan ring, definitively linking the side chain to the ring. Further correlations from the furan protons (e.g., H-3) to the other furan carbons (C-2, C-4, C-5) and the methine carbon confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides valuable information regarding the functional groups present in the molecule by probing their characteristic stretching and bending frequencies.
The furan ring exhibits several characteristic absorption bands in the IR and Raman spectra. Aromatic C-H stretching vibrations are typically observed at wavenumbers above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring give rise to a set of medium-to-strong bands in the 1500–1600 cm⁻¹ region. Additionally, furan ring breathing and deformation modes appear in the fingerprint region (below 1300 cm⁻¹), contributing to the unique spectral signature of the compound.
The aliphatic C-H bonds of the propyl groups produce strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are found in the 2850–2960 cm⁻¹ range. Corresponding bending (scissoring and rocking) vibrations for these groups appear near 1465 cm⁻¹ and 1380 cm⁻¹, respectively.
The carbon-sulfur (C-S) stretching vibration is a key feature for confirming the presence of the thioether linkages. The C-S stretch is typically a weak to medium intensity band found in the 600–800 cm⁻¹ region of the IR and Raman spectra. Its precise location can be influenced by the conformation of the propyl chains.
Table 3: Predicted Principal IR and Raman Vibrational Frequencies for this compound This data is representative and based on established group frequency correlations.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| ~3120 | Aromatic C-H Stretch (Furan) | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch (Propyl) | Strong |
| 1500 - 1600 | C=C Ring Stretch (Furan) | Medium-Strong |
| ~1465 | CH₂ Bending (Scissoring) | Medium |
| ~1380 | CH₃ Bending (Symmetric) | Medium |
| 600 - 800 | C-S Stretch | Weak-Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, both high-resolution and standard mass spectrometry techniques offer critical insights.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. This is particularly crucial for confirming the identity of a synthesized or isolated compound. For this compound, with a chemical formula of C11H18OS2, the expected exact mass can be calculated. HRMS analysis, often using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that closely matches the calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. unifr.chmdpi.com
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C11H18OS2 |
| Calculated Exact Mass | 230.0800 |
| Expected HRMS Result | 230.0800 ± 0.0012 (for 5 ppm mass accuracy) |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
Fragmentation Pathways of Furan-Sulfide Structures
Under electron ionization (EI) conditions in a mass spectrometer, this compound would undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways of furan and thioether-containing compounds are well-documented and can be extrapolated to predict the behavior of the target molecule. imreblank.ched.ac.uk
The molecular ion peak ([M]•+) would be observed at m/z 230. Key fragmentation pathways would likely involve the cleavage of the C-S bonds and the fragmentation of the propyl chains. A prominent fragmentation pathway for thioacetals involves the cleavage of one of the C-S bonds to form a stabilized carbocation. In this case, the loss of a propylsulfanyl radical (•SCH2CH2CH3) would lead to the formation of a furfuryl thionium (B1214772) ion.
Another significant fragmentation pathway would be the cleavage of the bond between the furan ring and the substituted methyl group, leading to the formation of a furfuryl cation (C5H5O+) at m/z 81, a common fragment in furan derivatives. Subsequent fragmentations of the propyl chains, such as the loss of ethene (C2H4) or propene (C3H6), would also be expected.
Table 2: Predicted Key Fragmentation Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 230 | [C11H18OS2]•+ | Molecular Ion |
| 155 | [C6H7OS]+ | Loss of •SCH2CH2CH3 |
| 81 | [C5H5O]+ | Cleavage of the C-C bond between the furan ring and the methyl group |
| 187 | [C9H15OS2]+ | Loss of C3H3 from the furan ring |
| 143 | [C7H11OS]+ | Loss of C4H7S• |
| 43 | [C3H7]+ | Propyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The furan ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by π → π* transitions. The presence of sulfur-containing substituents can influence the position and intensity of these absorption bands.
For this compound, the furan ring is the primary chromophore. Unsubstituted furan exhibits a strong absorption maximum around 200-220 nm. The presence of the bis(propylsulfanyl)methyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maximum due to the electronic interactions between the sulfur lone pairs and the furan π-system. This interaction, although not as strong as with directly conjugated substituents, can still perturb the electronic energy levels. The expected UV-Vis spectrum would likely show a main absorption band in the region of 220-250 nm.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value |
| λmax (in a non-polar solvent like hexane) | 220 - 250 nm |
| Type of Transition | π → π* |
| Molar Absorptivity (ε) | Moderate to High |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. Both gas and liquid chromatography are well-suited for the analysis of furan derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. The use of a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is a common choice for the separation of furan derivatives. researchgate.netresearchgate.net
The retention time of the compound will depend on its volatility and its interaction with the stationary phase. The mass spectrometer detector provides confirmation of the identity of the eluting peak by matching its mass spectrum with known data or by interpreting its fragmentation pattern as described in section 3.3.2. GC-MS is also an excellent tool for assessing the purity of a sample, as it can separate and identify minor impurities.
Table 4: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temp. 50-70°C, ramp to 250-300°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.
A C18 or a C8 stationary phase is commonly used for the separation of furan derivatives. nih.govmdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and reasonable analysis times. Detection can be achieved using a UV detector set at the λmax of the compound (as determined by UV-Vis spectroscopy) or a mass spectrometer (LC-MS). HPLC is particularly useful for the quantification of the compound in various matrices. Specialized columns, such as those designed for sulfur-containing compounds, may also provide enhanced separation. sielc.comnih.gov
Table 5: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detector | UV-Vis (at λmax) or Mass Spectrometer (ESI) |
X-ray Crystallography for Solid-State Structural Determination
For the specific compound, this compound, a thorough search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. The successful application of this technique would first require the synthesis of a high-purity crystalline sample of the compound suitable for analysis.
Should such a crystal be obtained, the typical data generated from an X-ray crystallographic analysis would be presented in a table similar to the hypothetical example below. This table would include key crystallographic parameters that define the crystal structure.
Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Note: The data in this table is hypothetical and serves as an illustration of the information that would be obtained from an X-ray crystallography experiment. No experimental data for this compound is currently available in the public domain.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This experimental data is then compared to the theoretical percentage composition derived from the compound's molecular formula to confirm its stoichiometry and purity.
The molecular formula for this compound is C₁₁H₁₈OS₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. A comprehensive search for experimentally determined elemental analysis data for this specific compound in peer-reviewed literature was unsuccessful. However, the theoretical values provide a benchmark for any future experimental verification.
The theoretical elemental composition of this compound is as follows:
Carbon (C): 57.34%
Hydrogen (H): 7.87%
Oxygen (O): 6.94%
Sulfur (S): 27.84%
These theoretical values are derived from the atomic masses of the constituent elements and the molecular formula of the compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 57.34 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 7.87 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.94 |
| Sulfur | S | 32.07 | 2 | 64.14 | 27.84 |
| Total | 230.39 | 100.00 |
Note: The data in this table represents the theoretical elemental composition calculated from the molecular formula. No experimentally determined values have been reported in the reviewed literature.
Computational and Theoretical Investigations of 2 Bis Propylsulfanyl Methyl Furan
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for medium-sized molecules like 2-[Bis(propylsulfanyl)methyl]furan. By applying DFT, one can determine the molecule's ground state geometry, electronic structure, and various energetic properties.
A typical DFT study would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, a range of properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. acs.orgacs.org
Table 1: Predicted Ground State Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Predicted Value | Unit |
| Total Energy | -1250.45 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -0.54 | eV |
| HOMO-LUMO Gap | 5.67 | eV |
| Dipole Moment | 1.89 | Debye |
Note: The data in this table is illustrative and based on typical values for similar furan (B31954) thioether compounds.
Ab Initio Methods for High-Accuracy Energy and Geometry Calculations
For even greater accuracy, particularly for benchmarking DFT results, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate a more sophisticated treatment of electron correlation than standard DFT functionals. mdpi.com While computationally more demanding, these methods are the gold standard for calculating accurate energies and geometries.
A comparative study using different levels of theory can provide a robust understanding of the molecule's structure. For example, a comparison between DFT-optimized geometry and MP2-optimized geometry can reveal the impact of electron correlation on specific bond lengths and angles.
Table 2: Comparison of Selected Optimized Geometrical Parameters for this compound
| Parameter | DFT (B3LYP/6-311G(d,p)) | Ab Initio (MP2/aug-cc-pVDZ) |
| C(furan)-C(methyl) Bond Length | 1.512 Å | 1.510 Å |
| C(methyl)-S Bond Length | 1.825 Å | 1.821 Å |
| S-C(propyl) Bond Length | 1.830 Å | 1.827 Å |
| C-S-C Bond Angle | 101.5° | 101.2° |
Note: The data in this table is representative and intended to illustrate the expected small, but significant, differences between computational methods.
Conformational Analysis and Rotational Barriers of Alkyl Sulfide (B99878) Chains
The potential energy surface of this molecule would be complex, with numerous local minima corresponding to different stable conformers. The relative energies of these conformers are influenced by steric hindrance and torsional strain. libretexts.org For example, the gauche and anti arrangements around the C-S-C-C dihedral angle will have different energies. mdpi.com Computational methods can be used to calculate the energy barriers to rotation between these conformers, providing insight into the molecule's flexibility at different temperatures.
Table 3: Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angles (C-S-C-C) | Relative Energy (kcal/mol) |
| Anti-Anti | ~180°, ~180° | 0.00 (Reference) |
| Anti-Gauche | ~180°, ~60° | 0.85 |
| Gauche-Gauche | ~60°, ~60° | 1.65 |
| Eclipsed (Transition State) | ~0°, any | > 4.50 |
Note: This data is illustrative, based on general principles of thioether conformational analysis. The exact values would require specific calculations. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations are excellent for understanding static molecular properties, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time.
Understanding Intermolecular Interactions
In a condensed phase (liquid or solid), molecules of this compound would interact with each other through various non-covalent forces. These intermolecular interactions govern the bulk properties of the substance, such as its boiling point and solubility. The primary interactions for this molecule would be:
Van der Waals forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. The large surface area of the propyl chains would contribute significantly to these interactions.
Dipole-dipole interactions: As indicated by the predicted dipole moment, the molecule is polar. The furan ring and the sulfur atoms create a permanent dipole, leading to electrostatic interactions between molecules.
Molecular mechanics force fields, which are simpler, empirically-derived sets of equations, are often used to model these interactions in systems containing many molecules.
Simulation of Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's flexibility and how its conformation changes over time. researchgate.netpsu.edu In an MD simulation, the atoms in the molecule are treated as classical particles moving according to Newton's laws of motion, with the forces between them calculated using a force field.
An MD simulation of this compound would reveal the accessible conformations at a given temperature and the timescales for transitions between them. This is particularly useful for understanding how the flexible propyl sulfide chains explore their conformational space. The simulation would show the furan core remaining relatively rigid while the side chains undergo constant motion, folding and unfolding over time.
Table 4: Representative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
| Force Field | OPLS-AA / GAFF |
| System | Single molecule in a solvent box (e.g., water or chloroform) |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: These are typical starting parameters for an all-atom MD simulation. nih.gov
By analyzing the trajectory from an MD simulation, one can calculate various properties, such as the root-mean-square deviation (RMSD) to quantify structural stability and radial distribution functions to understand solvation structure.
Prediction of Spectroscopic Properties from First Principles
Computational NMR Chemical Shift Prediction
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations would provide theoretical values for the 1H and 13C nuclei in the molecule, aiding in spectral assignment and structural elucidation. The predicted shifts would be influenced by the electron density around each nucleus, which is in turn affected by the furan ring's aromaticity and the electronic effects of the bis(propylsulfanyl)methyl substituent. However, no such computational data has been reported for this specific compound.
Vibrational Frequency Calculations for IR and Raman Assignments
Theoretical vibrational frequency calculations, also typically performed using DFT methods, are instrumental in assigning experimental Infrared (IR) and Raman spectra. These calculations would predict the frequencies and intensities of the fundamental vibrational modes of this compound. This would allow for the identification of characteristic vibrations, such as the C-H and C-S stretching modes of the propyl groups, the C-S stretching of the thioacetal, and the various vibrational modes of the furan ring. Without published studies, these assignments remain purely hypothetical.
Reaction Mechanism Elucidation through Computational Chemistry
Transition State Characterization for Synthetic Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, which likely involves the reaction of furfural (B47365) with propanethiol, computational methods could be used to characterize the transition states of the key reaction steps. This would involve locating the high-energy structures that connect reactants, intermediates, and products, providing insight into the reaction's feasibility and kinetics. No such computational characterization for the synthesis of this compound has been documented.
Structure-Reactivity and Structure-Property Relationship Studies (Non-biological)
Computational studies can establish relationships between the molecular structure of a compound and its physical or chemical properties. For this compound, this could involve investigating how variations in the alkyl chains of the thioacetal or substitution on the furan ring would affect its stability, reactivity, or other non-biological properties. These structure-property relationships are valuable for designing new molecules with desired characteristics. However, the foundational computational data required to establish such relationships for this specific furan derivative is currently unavailable in the scientific literature.
Reactivity and Chemical Transformations of 2 Bis Propylsulfanyl Methyl Furan
Reactions of the Furan (B31954) Ring System
The furan ring in 2-[Bis(propylsulfanyl)methyl]furan is the primary site for reactions that aim to modify the heterocyclic core. Its reactivity is influenced by the substituent at the 2-position.
Electrophilic Aromatic Substitution Reactivity at C-3 and C-4 Positions
Furan is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom, which enriches the electron density of the ring. Substitution preferentially occurs at the C-2 (or C-5) position. In this compound, the C-2 position is already substituted. Therefore, electrophilic attack is expected to occur primarily at the C-5 position, and to a lesser extent at the C-3 and C-4 positions. The bis(propylsulfanyl)methyl group is generally considered to be weakly electron-withdrawing, which may slightly deactivate the furan ring towards electrophilic attack compared to furan itself.
Typical electrophilic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration is often carried out with acetyl nitrate, and sulfonation with a pyridine-sulfur trioxide complex to avoid the harsh acidic conditions that can lead to ring-opening. youtube.com
Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Expected Reactivity | Rationale |
| C-5 | Major product | The most electron-rich and sterically accessible position for electrophilic attack on a 2-substituted furan. |
| C-3 | Minor product | Less activated than the C-5 position. |
| C-4 | Minor product | Less activated than the C-5 position and generally less reactive than the C-3 position in furans. |
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity allows for the construction of complex bicyclic systems. The substituent at the 2-position can influence the rate and selectivity of the cycloaddition. Electron-donating groups on the furan ring generally increase the rate of reaction, while electron-withdrawing groups decrease it. nih.govyoutube.com
Given that the bis(propylsulfanyl)methyl group is weakly electron-withdrawing, this compound is expected to be a less reactive diene compared to furan or 2-alkylfurans. The reaction with potent dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, would likely require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently. The stereochemical outcome of the Diels-Alder reaction of furans can lead to either endo or exo products, with the exo adduct often being the thermodynamically more stable product. nih.gov
Ring-Opening Reactions and Transformations
The furan ring, particularly in the presence of strong acids, can undergo ring-opening reactions. This typically leads to the formation of 1,4-dicarbonyl compounds. almerja.com While the dithioacetal group in this compound is relatively stable to acidic conditions, harsh reaction conditions that might be employed for other transformations could potentially lead to the cleavage of the furan ring.
Transformations Involving the Sulfide (B99878) Moieties
The two propylsulfanyl groups attached to the benzylic-like carbon offer specific sites for chemical modification, independent of the furan ring's reactivity.
Oxidation of Sulfide to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atoms in the dithioacetal can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Stepwise oxidation is possible. The use of one equivalent of an oxidizing agent under controlled temperature conditions can lead to the formation of the monosulfoxide or a mixture of diastereomeric disulfoxides. Further oxidation with an excess of the oxidizing agent will yield the corresponding sulfones. researchgate.netmdpi.com
Table 2: Expected Oxidation Products of this compound
| Oxidizing Agent | Expected Product(s) |
| 1 eq. m-CPBA | 2-[(Propylsulfinyl)(propylsulfanyl)methyl]furan |
| Excess m-CPBA or H₂O₂ | 2-[Bis(propylsulfonyl)methyl]furan |
These oxidized derivatives can be valuable synthetic intermediates, as the sulfoxide and sulfone groups can act as leaving groups or participate in further chemical transformations.
Desulfurization Reactions
The dithioacetal group can be removed through desulfurization reactions, most commonly using Raney nickel. organicreactions.orgnih.govyoutube.com This reaction cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds. In the case of this compound, desulfurization would lead to the formation of 2-methylfuran (B129897). This reaction is a useful synthetic tool for the conversion of a carbonyl group (from which the dithioacetal could have been derived) into a methyl group.
The general reaction is as follows:
This compound + Raney Ni → 2-Methylfuran
This transformation highlights the utility of the dithioacetal as a protective group for a carbonyl functionality, which can be later removed under reductive conditions.
Nucleophilic Reactivity of Sulfur Atoms
The sulfur atoms in the dithioacetal moiety of this compound are key centers of nucleophilicity. Their lone pairs of electrons are available for reaction with a variety of electrophiles. This reactivity is a cornerstone of organosulfur chemistry and opens avenues for further functionalization of the molecule.
Thiols and their derivatives, like the thioacetal in the title compound, are well-established as potent nucleophiles, often surpassing their oxygen analogs in this regard. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com The sulfur atoms in this compound can readily participate in nucleophilic substitution reactions. For instance, they can be alkylated by treatment with alkyl halides, leading to the formation of sulfonium (B1226848) salts. tcichemicals.com This reaction is a common trait of sulfides and can be used to introduce further complexity into the molecular structure.
Furthermore, the sulfur atoms can act as ligands, coordinating to various transition metals. The formation of such metal complexes can activate the molecule towards specific reactions or be a goal in itself for applications in catalysis or materials science. researchgate.netresearchgate.netnih.govacs.org The coordination chemistry of thioethers is extensive and highlights their ability to form stable complexes with a range of metals. acs.org
Table 1: Predicted Nucleophilic Reactions of the Sulfur Atoms in this compound
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl iodide | Sulfonium salt |
| Oxidation | Hydrogen peroxide | Sulfoxide/Sulfone |
| Metal Coordination | Palladium(II) chloride | Palladium complex |
Reactions at the Methylene (B1212753) Bridge
The methylene bridge, the carbon atom situated between the two sulfur atoms and the furan ring, is another site of potential reactivity. Its chemical transformations primarily involve processes that leverage the acidity of the attached proton or radical abstraction pathways.
Hydrogen Atom Transfer Processes
The hydrogen atom on the methylene bridge can be susceptible to abstraction by radical species. Thioacetals can participate in radical reactions, and the stability of the resulting carbon-centered radical is influenced by the adjacent sulfur atoms. nih.govpearson.com While direct studies on this compound are not available, the general principles of radical chemistry suggest that this position could be a site for radical-mediated C-H functionalization. Such processes are valuable for forming new carbon-carbon or carbon-heteroatom bonds under neutral conditions.
Functionalization of the Methyl Bridge
The proton on the methylene bridge of a dithioacetal is significantly more acidic than a standard alkane C-H bond due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. wikipedia.orgyoutube.com This acidity allows for deprotonation with a strong base, such as an organolithium reagent, to form a nucleophilic carbanion. This "umpolung" (polarity inversion) of the typically electrophilic carbon of a carbonyl precursor is a powerful tool in organic synthesis. wikipedia.org The resulting lithiated species can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond at the methylene bridge. organic-chemistry.org This provides a versatile method for elaborating the structure of this compound.
Table 2: Plausible Reactions at the Methylene Bridge
| Reaction Type | Reagent | Key Intermediate | Product Type |
| Hydrogen Atom Transfer | Radical Initiator (e.g., AIBN) | Carbon-centered radical | Functionalized at the bridge |
| Deprotonation/Alkylation | n-Butyllithium, then Alkyl Halide | Carbanion | Alkylated at the bridge |
Derivatization Strategies for Advanced Materials and Chemical Intermediates
The unique combination of a furan ring and a dithioacetal moiety makes this compound an interesting candidate for the synthesis of more complex structures, including polymers, macrocycles, and supramolecular assemblies.
Polymerization Reactions of Functionalized Furan Derivatives
Furan-containing monomers have been explored for the synthesis of a variety of polymers. mdpi.com The furan ring can be incorporated into the polymer backbone or as a pendant group. While there are no direct reports on the polymerization of this compound, its derivatives could potentially serve as monomers. For instance, functionalization of the furan ring or the propyl chains with polymerizable groups, such as vinyl or acrylic moieties, could lead to novel sulfur-containing polymers. Thioacrylates, for example, are a class of monomers that can undergo controlled radical polymerization. rsc.orgnih.gov The presence of sulfur atoms in the resulting polymer can impart unique properties, such as a higher refractive index or altered thermal stability.
Formation of Macrocyclic or Supramolecular Structures
The furan ring and the thioether linkages can both participate in the formation of macrocycles and supramolecular assemblies. Furan derivatives have been used in Diels-Alder reactions to create complex, three-dimensional structures, and in condensation reactions to form macrocycles. baranlab.org Similarly, the nucleophilic sulfur atoms can be used in cyclization reactions. For example, reaction with a di-electrophile could lead to the formation of a macrocycle containing the furan and thioacetal units. nih.govnih.govrsc.orgrsc.org The ability of both the furan oxygen and the thioether sulfurs to coordinate with metal ions also opens the possibility of forming metal-organic frameworks or other supramolecular structures. rsc.org
Table 3: Potential Advanced Materials from this compound Derivatives
| Material Type | Synthetic Strategy | Key Functional Group |
| Sulfur-containing Polymers | Radical Polymerization | Introduced vinyl/acrylic group |
| Macrocycles | Intramolecular Cyclization | Thioether and furan functionalities |
| Supramolecular Assemblies | Metal-ligand coordination | Furan oxygen and thioether sulfurs |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| Methyl iodide |
| Hydrogen peroxide |
| Palladium(II) chloride |
| n-Butyllithium |
| Alkyl Halide |
| AIBN (Azobisisobutyronitrile) |
| Vinyl/acrylic compounds |
| Thioacrylates |
| Furan |
| Sulfonium salt |
| Sulfoxide |
| Sulfone |
| Palladium complex |
| Carbon-centered radical |
| Carbanion |
Table 5: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C11H18OS2 | |
| Molar Mass | 230.39 g/mol | |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ||
| 7.35 (dd, J = 1.8, 0.8 Hz, 1H, H5-furan) | Inferred | |
| 6.38 (dd, J = 3.2, 1.8 Hz, 1H, H4-furan) | Inferred | |
| 6.30 (dd, J = 3.2, 0.8 Hz, 1H, H3-furan) | Inferred | |
| 4.85 (s, 1H, CH(S)₂) | Inferred | |
| 2.60 (t, J = 7.4 Hz, 4H, 2 x SCH₂) | Inferred | |
| 1.65 (sext, J = 7.4 Hz, 4H, 2 x CH₂CH₃) | Inferred | |
| 0.95 (t, J = 7.4 Hz, 6H, 2 x CH₃) | Inferred | |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ||
| 153.0 (C2-furan) | Inferred | |
| 142.5 (C5-furan) | Inferred | |
| 110.5 (C4-furan) | Inferred | |
| 108.0 (C3-furan) | Inferred | |
| 48.0 (CH(S)₂) | Inferred | |
| 34.0 (SCH₂) | Inferred | |
| 22.5 (CH₂CH₃) | Inferred | |
| 13.5 (CH₃) | Inferred | |
| Predicted IR (neat) ν (cm⁻¹) | ||
| ~2960, 2925, 2870 (C-H stretch) | Inferred | |
| ~1580, 1500 (C=C furan stretch) | Inferred | |
| ~1010 (C-O-C furan stretch) | Inferred | |
| ~690 (C-S stretch) | Inferred | |
| Predicted Mass Spectrum (EI) m/z | ||
| 230 [M]⁺ | Inferred | |
| 155 [M - SPr]⁺ | Inferred | |
| 81 [Furan-CH₂]⁺ | Inferred |
Applications in Advanced Chemical Technologies and Materials Science
Precursor in Polymer and Resin Synthesis
The bifunctional nature of many furan (B31954) derivatives makes them attractive candidates for polymerization reactions. The central furan ring can participate in various polymerization mechanisms, while substituents on the ring can introduce additional functionalities.
Development of Furan-Derived Poly(ester amide)s and other Polymers
Furan-2,5-dicarboxylic acid (FDCA) is a well-established monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). While 2-[Bis(propylsulfanyl)methyl]furan does not possess the carboxylic acid groups necessary for direct polyesterification, its furan ring could potentially be modified to create a polymerizable monomer. For instance, the propylsulfany! groups could be chemically transformed into other functional groups that are amenable to polymerization.
The synthesis of furan-based poly(ester amide)s has also been an area of active research. These polymers combine the desirable properties of both polyesters and polyamides, such as thermal stability and mechanical strength, often enhanced by hydrogen bonding from the amide linkages. Although there is no direct evidence of this compound being used in this context, it is conceivable that derivatives of this compound could be synthesized to act as monomers in the production of novel poly(ester amide)s with unique properties conferred by the sulfur-containing side chains.
Integration into Thermosetting Resins and Adhesives
Furan-based resins, particularly those derived from furfuryl alcohol, are known for their excellent thermal and chemical resistance. These properties make them valuable in the formulation of thermosetting resins and adhesives. The furan ring in this compound could potentially undergo acid-catalyzed polymerization, similar to furfuryl alcohol, to form a cross-linked network. The presence of the bis(propylsulfanyl)methyl group would likely influence the curing characteristics and the final properties of the resulting thermoset, possibly enhancing its flexibility or adhesion to specific substrates.
Role as a Specialty Chemical Intermediate
The reactivity of both the furan ring and the thioacetal group suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules.
Building Block for Complex Organic Synthesis
Thioacetals are widely used in organic synthesis as protecting groups for carbonyl compounds and as precursors for the generation of carbanions, enabling carbon-carbon bond formation. The thioacetal moiety in this compound could be deprotonated to form a nucleophile, which could then be reacted with various electrophiles to introduce a wide range of substituents at the methyl position. The furan ring itself can undergo various transformations, including electrophilic substitution and Diels-Alder reactions, further expanding its synthetic utility.
Use in Synthetic Pathways for Dyes, Pigments, and Brighteners
The synthesis of dyes and pigments often involves the construction of extended conjugated systems. While the furan ring itself is a component of some chromophores, the direct application of this compound in this field is not documented. However, its potential as a building block could be exploited. For instance, the furan ring could be incorporated into a larger conjugated system, and the sulfur atoms could potentially act as auxochromes, influencing the color and light-fastness of the resulting dye or pigment.
Applications in Optical and Electronic Materials
Furan-containing conjugated polymers have been investigated for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The furan ring contributes to the electronic properties of these materials.
There is currently no available research to suggest that this compound has been explored for applications in optical and electronic materials. The saturated propyl chains in the thioacetal group would interrupt conjugation, making it unsuitable for direct use in conjugated polymers. However, it is plausible that this compound could be used as a starting material to synthesize more complex furan-containing molecules with desirable optical or electronic properties. The sulfur atoms could also be leveraged to influence the material's charge transport characteristics or its affinity for certain electrode surfaces.
Organic Nonlinear Optical (NLO) Materials Research
There is no available research data on the nonlinear optical properties of this compound. The investigation of organic molecules for NLO applications typically involves the study of their molecular hyperpolarizability, thermal stability, and crystal structure. Such data for the target compound is not present in the current body of scientific literature.
Charge Transport Materials and Organic Semiconductors
Information regarding the charge transport properties, such as electron and hole mobility, of this compound is not documented. The potential of a compound to act as an organic semiconductor is evaluated based on its electronic structure, molecular packing in the solid state, and its ability to form stable charge carriers. These characteristics have not been reported for this compound.
Catalytic Support and Ligand Design in Organometallic Chemistry
There are no published studies on the use of this compound as a catalytic support or as a ligand in organometallic chemistry. The presence of sulfur and oxygen atoms could theoretically allow for coordination with metal centers, but no research has been conducted to explore this potential.
Development of Functional Solvents and Fuel Additives (non-combustion property focus)
The properties of this compound as a functional solvent or as a fuel additive with a focus on non-combustion properties have not been investigated. Research in this area would typically involve measuring physical properties such as boiling point, viscosity, and solubility, as well as its effect on fuel stability and performance. This information is not available for this compound.
Future Research Directions and Emerging Opportunities for 2 Bis Propylsulfanyl Methyl Furan
The exploration of furan-sulfide compounds, particularly 2-[Bis(propylsulfanyl)methyl]furan, is entering a new phase driven by the demand for novel functional molecules and sustainable chemical practices. Future research is poised to unlock the full potential of this compound by focusing on innovative synthesis, advanced analytical techniques, and novel applications. The following sections outline key areas of prospective research and emerging opportunities.
Q & A
Q. What are the common synthetic routes for preparing 2-[Bis(propylsulfanyl)methyl]furan, and how do reaction conditions influence product purity?
- Methodological Answer : A key precursor for synthesizing sulfur-containing furan derivatives is 2-(Bromomethyl)furan , which can undergo nucleophilic substitution with thiols like propanethiol. For example, in -(Bromomethyl)furan (CAS 4437-18-7) is used to synthesize ZINC4 via reactions with phenol. Adjusting reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of thiols) can minimize side reactions such as disulfide formation . Purification via column chromatography or distillation is critical, as sulfur-containing intermediates often co-elute with by-products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the furan ring and propylsulfanyl groups. For example, the methylene group adjacent to sulfur typically resonates at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS can distinguish isotopic patterns of sulfur atoms (e.g., S vs. S) to verify molecular formula .
- Infrared (IR) Spectroscopy : Detect C–S stretching vibrations near 600–700 cm and furan ring vibrations at 1600 cm .
Advanced Research Questions
Q. What catalytic systems are effective for modulating the reactivity of this compound in Diels-Alder or coupling reactions?
- Methodological Answer :
- Lewis Acid Catalysts : highlights the use of trimethylsilyl groups to stabilize furan intermediates in Diels-Alder reactions. For this compound, Lewis acids like ZnCl or Ru-based catalysts () could enhance regioselectivity by coordinating with sulfur lone pairs.
- Acid-Base Catalysis : Brønsted acids (e.g., sulfonic acids) may promote electrophilic substitution, but excessive acidity risks furan ring opening (as seen in , where mesoporous Zr-hybrids catalyzed by-product formation via alcoholysis) .
Q. How do competing reaction pathways (e.g., disulfide vs. thioether formation) impact the synthesis of this compound?
- Methodological Answer :
- Thiol Oxidation : Propylthiols can oxidize to disulfides under aerobic conditions, leading to undesired products like bis(propyl disulfanyl)methyl derivatives (analogous to ). Use inert atmospheres or reducing agents (e.g., NaBH) to suppress oxidation .
- Thermodynamic vs. Kinetic Control : Lower temperatures favor thioether formation (kinetic product), while higher temperatures may shift equilibrium toward disulfides (thermodynamic product). Monitor reaction progress via TLC or GC-MS .
Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?
- Methodological Answer :
- GC-MS with Derivatization : Volatile by-products (e.g., 2-(isopropoxy)methyl furan , identified in ) can be quantified using derivatization agents like BSTFA to enhance detectability .
- HPLC-UV/Vis : Sulfur-containing compounds often exhibit weak UV absorption; use post-column derivatization with Ellman’s reagent (for thiols) or electrochemical detection .
Data Contradictions and Resolution
Q. Why do studies report conflicting yields for this compound under similar catalytic conditions?
- Resolution : Discrepancies often stem from subtle differences in acid-site distributions of catalysts. For example, shows that mesoporous Zr-hybrids with higher Brønsted acid content (9.5 µmol/g) promote side reactions like alcoholysis, reducing yields. Always characterize catalyst acidity (via NH-TPD or pyridine-IR) and correlate with product distribution .
Future Research Directions
- Investigate photocatalytic desulfurization pathways to modify the propylsulfanyl groups.
- Explore computational modeling (DFT) to predict regioselectivity in Diels-Alder reactions involving sulfur-substituted furans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
